molecular formula C16H25NO2 B2420842 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1396793-83-1

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No.: B2420842
CAS No.: 1396793-83-1
M. Wt: 263.381
InChI Key: QAWJRQHCTVQPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is an organic compound with a complex structure that includes an ethyl group, a hydroxy group, and a dimethylpentyl chain attached to a benzamide core

Scientific Research Applications

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

Target of Action

For instance, benzamides are found in potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, and diltiazem . These drugs have diverse targets, including enzymes, receptors, and ion channels, indicating the broad potential of benzamides in therapeutic applications.

Mode of Action

Benzamides can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, potentially altering its function.

Biochemical Pathways

Given the wide range of biological activities associated with benzamides , it is plausible that multiple pathways could be affected.

Result of Action

Benzamides have been associated with a variety of biological activities, including anti-inflammatory, analgesic, cholesterol-lowering, antihypertensive, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the reaction of 4-ethylbenzoic acid with 3-hydroxy-4,4-dimethylpentylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 4-ethyl-N-(3-oxo-4,4-dimethylpentyl)benzamide.

    Reduction: Formation of 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)aniline.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-1,4-dimethylpentyl)benzamide
  • N-(5-hydroxy-1,5-dimethylhexyl)benzamide
  • 2-hydroxy-N-(4-methoxyphenyl)benzamide

Uniqueness

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is unique due to the presence of the ethyl group and the specific positioning of the hydroxy and dimethylpentyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-5-12-6-8-13(9-7-12)15(19)17-11-10-14(18)16(2,3)4/h6-9,14,18H,5,10-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWJRQHCTVQPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.